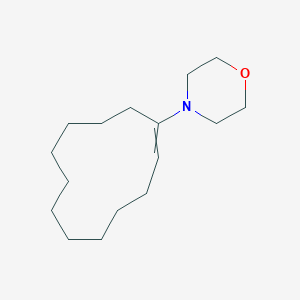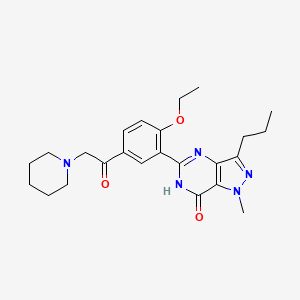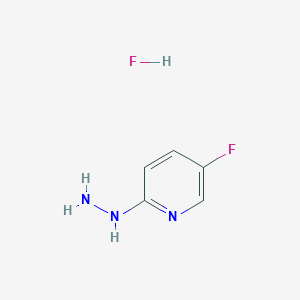
1-Morpholino-1-cyclododecene
概要
説明
1-Morpholino-1-cyclododecene is an organic compound with the molecular formula C16H29NO. It is a morpholine derivative where the morpholine ring is fused to a cyclododecene ring.
準備方法
1-Morpholino-1-cyclododecene can be synthesized through the reaction of cyclododecanone with morpholine in the presence of an acid catalyst. The reaction typically involves the following steps :
Reactants: Cyclododecanone and morpholine.
Catalyst: Para-toluene sulfonic acid.
Solvent: Toluene.
Reaction Conditions: The reaction mixture is heated under reflux conditions to facilitate the formation of this compound.
The reaction can be represented as:
Cyclododecanone+MorpholinePara-toluene sulfonic acidthis compound
化学反応の分析
1-Morpholino-1-cyclododecene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Some common reactions include:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced morpholine derivatives.
Substitution: The morpholine ring can undergo substitution reactions with halogens or other electrophiles to form substituted derivatives.
科学的研究の応用
1-Morpholino-1-cyclododecene has several applications in scientific research :
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
作用機序
The mechanism of action of 1-Morpholino-1-cyclododecene involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and proteins, affecting their activity and function. This interaction can lead to various biological effects, including inhibition or activation of specific pathways.
類似化合物との比較
1-Morpholino-1-cyclododecene can be compared with other morpholine derivatives and cyclododecene compounds . Some similar compounds include:
4-(1-Cyclododecen-1-yl)morpholine: Similar in structure but with different substituents on the morpholine ring.
Cyclododecane, morpholine derivative: Another morpholine derivative with a cyclododecane ring.
Morpholine-containing compounds: Various compounds containing the morpholine ring, such as morpholine itself, thiomorpholine, and their derivatives.
This compound is unique due to its specific ring structure and the presence of both morpholine and cyclododecene moieties, which confer distinct chemical and biological properties.
特性
分子式 |
C16H29NO |
|---|---|
分子量 |
251.41 g/mol |
IUPAC名 |
4-(cyclododecen-1-yl)morpholine |
InChI |
InChI=1S/C16H29NO/c1-2-4-6-8-10-16(11-9-7-5-3-1)17-12-14-18-15-13-17/h10H,1-9,11-15H2 |
InChIキー |
SZTBSJOMNRSBGA-UHFFFAOYSA-N |
正規SMILES |
C1CCCCCC(=CCCCC1)N2CCOCC2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














